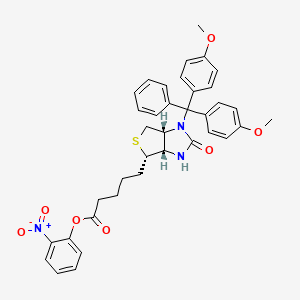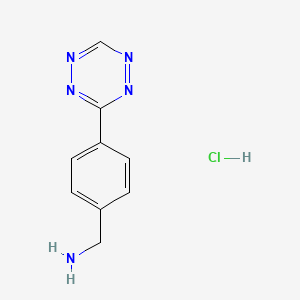
Diethyl phthalate-D14
Übersicht
Beschreibung
Diethyl Phthalate-d14 is the isotope labelled analog of Diethyl Phthalate, which is a phthalate metabolite with genotoxic effect.
Wirkmechanismus
Target of Action
Diethyl phthalate-D14 primarily targets the endocrine system . It is known to disrupt the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . This can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
The mode of action of this compound involves its interaction with nuclear receptors in various neural structures involved in controlling brain functions . This interaction can lead to the onset of neurological disorders at the intracellular level . The first step of metabolism involves hydrolysis to the monoester .
Biochemical Pathways
This compound affects several biochemical pathways. Biodegradation of this compound in soil occurs by sequential hydrolysis of the two diethyl chains of the phthalate to produce monoethyl phthalate, followed by phthalic acid . This reaction occurs very slowly in an abiotic environment . Thus there exists an alternative pathway of biodegradation which includes transesterification or demethylation by microorganisms .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and elimination . The hydrophobicity of this compound affects all pharmacokinetic steps .
Result of Action
The molecular and cellular effects of this compound’s action involve the disruption of the endocrine system, affecting reproductive health and physical development . Chronic administration of this compound has been found to cause mild, dermal acanthosis in rats .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. It has been detected in ambient indoor air, wastewaters from industrial facilities, surface waters and sediments, and marine waters . The primary source of its occurrence in water is the discharge from industries and domestic wastewater . Its persistence and detection in various environmental media have become significant issues in recent decades .
Biochemische Analyse
Biochemical Properties
Diethyl phthalate-D14 plays a significant role in biochemical reactions, particularly in studies involving enzyme interactions and metabolic pathways. It interacts with various enzymes, including deoxyribonuclease I, where it has been shown to inhibit enzymatic activity by binding to amino groups in the enzyme’s amino acid residues through van der Waals forces and hydrogen bonding . This interaction leads to structural deformation of the enzyme, reducing its activity. Additionally, this compound has been observed to interact with proteins involved in oxidative stress responses, potentially altering their function and expression levels .
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to disrupt cell signaling pathways, particularly those involving nuclear receptors such as peroxisome proliferator-activated receptor (PPARα), which can modify protein and gene expression . This disruption can lead to increased cell proliferation, inhibition of apoptosis, and oxidative stress. Furthermore, this compound can influence cellular metabolism by altering the amino acid profile of cells, as observed in yeast models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to nuclear receptors and other biomolecules, leading to changes in gene expression and enzyme activity. For example, it can inhibit the activity of deoxyribonuclease I by binding to its amino acid residues, causing structural deformation and reduced enzymatic activity . Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to DNA damage and lipid peroxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but it can degrade into monoethyl phthalate and phthalic acid over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated persistent oxidative stress and disruption of cellular functions, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may cause mild disruptions in cellular processes, while higher doses can lead to significant toxic effects, including liver dysfunction and reproductive abnormalities . Threshold effects have been observed, where certain dosages result in noticeable changes in cellular and metabolic functions, while others do not elicit significant responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its degradation. It is metabolized by enzymes such as phthalate oxygenase and phthalate dehydrogenase, which convert it into monoethyl phthalate and phthalic acid . These metabolites can further undergo aromatic ring cleavage and other transformations, affecting metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins such as sex hormone-binding globulin (SHBG), affecting its localization and accumulation . Additionally, this compound can be taken up by cells through passive diffusion and active transport mechanisms, influencing its distribution within different cellular compartments .
Subcellular Localization
This compound’s subcellular localization can impact its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with nuclear receptors and other biomolecules . Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its effects on cellular processes and enzyme activities .
Eigenschaften
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKPEMZONWLCSK-NFUPRKAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301334039 | |
| Record name | Bis(1,1,2,2,2-pentadeuterioethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99873-99-1 | |
| Record name | Bis(1,1,2,2,2-pentadeuterioethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B1433367.png)

![ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride](/img/structure/B1433370.png)

![Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine](/img/structure/B1433376.png)


![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1433382.png)




![6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B1433387.png)

